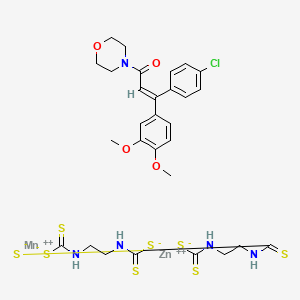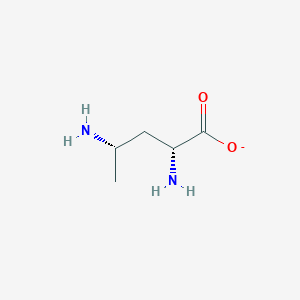
5-O-Phosphoryl-kdo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Phosphoryl-kdo is a significant biochemical compound found in the lipopolysaccharides of Gram-negative bacteria. It plays a crucial role in the structure and function of bacterial cell walls, particularly in the assembly of lipopolysaccharides, which are essential for bacterial viability and pathogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Phosphoryl-kdo typically involves the condensation of phosphoenolpyruvate with D-arabinose 5-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-8-phosphooctulonate synthase. The reaction proceeds through an aldol-like condensation, forming a bis-phosphorylated tetrahedral intermediate, which then collapses to eliminate a phosphate group .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally follows similar biochemical pathways as those used in laboratory synthesis. The process involves the use of microbial fermentation techniques to produce the necessary enzymes and substrates, followed by enzymatic synthesis under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-O-Phosphoryl-kdo primarily undergoes hydrolysis and phosphorylation reactions. It can be hydrolyzed under both mild and strong acid conditions to release 2-Keto-3-deoxyoctonate and phosphate .
Common Reagents and Conditions
Hydrolysis: Strong acid treatment (e.g., hydrochloric acid) is commonly used to hydrolyze this compound.
Phosphorylation: Enzymatic phosphorylation using specific kinases can be employed to modify the compound.
Major Products
The major products formed from the hydrolysis of this compound are 2-Keto-3-deoxyoctonate and inorganic phosphate .
Scientific Research Applications
5-O-Phosphoryl-kdo has several important applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of bacterial lipopolysaccharides.
Biology: It plays a role in understanding bacterial cell wall biosynthesis and the mechanisms of bacterial pathogenicity.
Medicine: Research on this compound contributes to the development of antibiotics targeting bacterial cell wall synthesis.
Industry: It is used in the production of bacterial lipopolysaccharides for various industrial applications
Mechanism of Action
5-O-Phosphoryl-kdo exerts its effects by participating in the biosynthesis of bacterial lipopolysaccharides. It acts as a precursor in the assembly of the core oligosaccharide region of lipopolysaccharides, linking lipid A to the core oligosaccharide. This linkage is crucial for the structural integrity and function of the bacterial outer membrane .
Comparison with Similar Compounds
Similar Compounds
3-Deoxy-D-manno-octulosonic acid (KDO): A closely related compound that also plays a role in bacterial lipopolysaccharide biosynthesis.
2-Dehydro-3-deoxy-D-octonate-8-phosphate: Another related compound involved in similar biochemical pathways.
Uniqueness
5-O-Phosphoryl-kdo is unique due to its specific role in the phosphorylation and assembly of bacterial lipopolysaccharides. Its presence is critical for the structural integrity of the bacterial cell wall, making it a potential target for antibiotic development .
Properties
CAS No. |
57717-01-8 |
|---|---|
Molecular Formula |
C8H15O11P |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-2-oxo-5-phosphonooxyoctanoic acid |
InChI |
InChI=1S/C8H15O11P/c9-2-5(12)6(13)7(19-20(16,17)18)3(10)1-4(11)8(14)15/h3,5-7,9-10,12-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 |
InChI Key |
VIKPNTGSTZAZIG-SHUUEZRQSA-N |
SMILES |
C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |
Key on ui other cas no. |
57717-01-8 |
Synonyms |
2-keto-3-deoxy-5-phosphooctonate 2-keto-3-deoxyoctonate-5-phosphate 5-O-phosphoryl-KDO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)





![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
